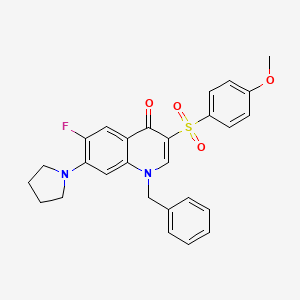

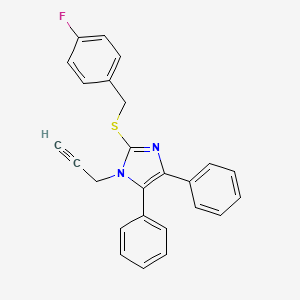

![molecular formula C22H26N2O4 B2530735 3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid CAS No. 2126160-09-4](/img/structure/B2530735.png)

3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid is a compound that falls within the category of unnatural amino acids and peptidomimetics. These types of molecules are of great interest in the field of drug discovery due to their potential to mimic the structure and function of peptides while offering enhanced stability and bioavailability.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, efficient synthesis methods have been developed for other constrained peptidomimetics, such as the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, which involves cleavage, Michael addition, and hydrogenolysis steps .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was confirmed by detailed NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques are crucial for verifying the identity and purity of such complex molecules.

Chemical Reactions Analysis

Activation of carboxylic acids to form active esters is a key step in the synthesis of peptides and amides. The use of tert-butyl carbonates (BOC-OX) has been shown to be an effective method for activating carboxylic acids, leading to the formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield . This method is environmentally friendly, producing tert-BuOH and CO2 as by-products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are generally characterized by their stability, resistance to proteolytic enzymes, and their ability to serve as building blocks for solid-phase synthesis, which is essential for the development of peptide-based therapeutics . The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in peptide synthesis due to its stability and ease of removal under acidic conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations in Drug Research

The synthesis and transformations of functionalized β-amino acid derivatives, including compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid, have significant applications in drug research. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used for accessing alicyclic β-amino acids or other densely functionalized derivatives. These methodologies are of great interest due to their selectivity, stereocontrol, and efficiency, highlighting their potential in developing new molecular entities for therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Antioxidant, Anticancer, and Antimicrobial Activities

Research on natural and synthetic compounds containing tert-butyl groups, such as derivatives of this compound, has shown that these compounds possess various biological activities. They have been identified as good prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. These activities indicate the potential of such compounds in pharmaceutical, cosmetic, agronomic, and various other industries (Dembitsky, 2006).

Application in Drug Synthesis

Levulinic acid (LEV) and its derivatives, which share functional similarities with this compound, have shown potential in drug synthesis. These compounds, due to their carbonyl and carboxyl functional groups, offer flexibility, diversity, and uniqueness in drug synthesis, leading to cost reduction and cleaner reactions. They serve as raw materials or intermediates in the synthesis of various drugs, demonstrating untapped potential in medicine (Zhang et al., 2021).

Carboxylic Acids in Biological Activity

Natural carboxylic acids and their derivatives, including structural analogs of this compound, have been known to possess significant biological activity. Studies comparing structural differences among selected carboxylic acids have revealed correlations between structure and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activities. These findings underscore the importance of carboxylic acids in medicinal chemistry and drug development (Godlewska-Żyłkiewicz et al., 2020).

Amino Acid Functionalization on Quantum Dots

The functionalization of carbon-based quantum dots using amino acids, which can be related to the structural manipulation of compounds like this compound, enhances their electronic and optical properties. This modification improves the solubility, sustainability, and biocompatibility of quantum dots, making them suitable for a wide range of applications, including optoelectronic devices. Amino acid-functionalized quantum dots represent a promising material for future technological advancements (Ravi et al., 2021).

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-21(2,3)28-20(27)23-22(19(25)26)14-24(15-22)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDCROGWRHZKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

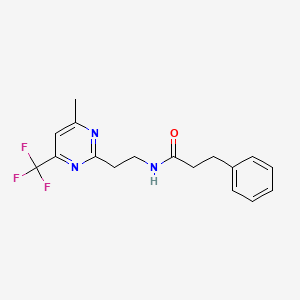

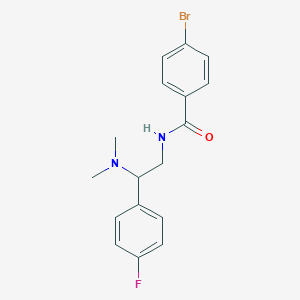

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

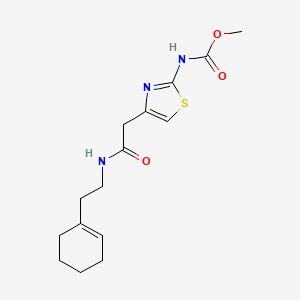

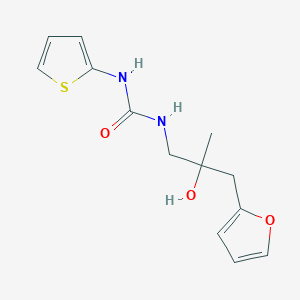

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

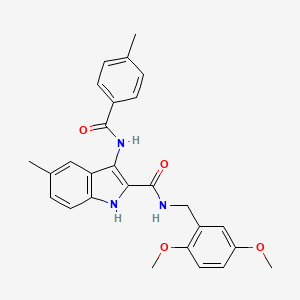

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)